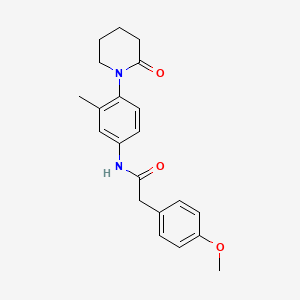

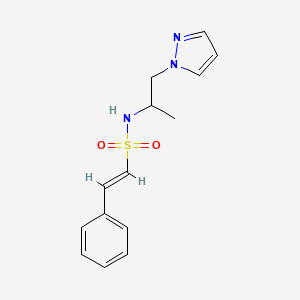

2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with acetamide groups and substituted phenyl rings have been synthesized and evaluated for various biological activities, including anticonvulsant and anticancer properties . These compounds are of interest due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of catalysts such as rhodium for hydroformylation , or conventional methods under mild reaction conditions . For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involved preparing derivatives with a phenoxypropanolamine moiety, which showed biological activity . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps .

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed that the conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups can vary, affecting the compound's properties . These structural variations can be crucial for the binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are essential for their biological function. The presence of the acetamide group can facilitate interactions with biological receptors, as seen in the case of anticonvulsant compounds that affect sodium channels . The functional groups attached to the phenyl rings can also be modified to enhance the compound's activity, as seen in the synthesis of compounds with hypoglycemic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the compound's pharmacokinetics and pharmacodynamics. For example, the ability of a compound to penetrate the blood-brain barrier (BBB) is essential for central nervous system activity, as demonstrated by a PET imaging probe study . The cytotoxicity of novel acetamide derivatives on various cell lines also depends on these properties, as shown in the evaluation of anticancer activity .

Scientific Research Applications

Paracetamol Metabolism and Genetic Differences

Research on paracetamol (acetaminophen), a widely used analgesic and antipyretic drug, highlights the complexity of its metabolism and the role of genetic differences in individuals' responses to the drug. This has implications for understanding how 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide might be metabolized and its potential genetic variations in efficacy or toxicity (Li-zi Zhao & G. Pickering, 2011).

Advanced Oxidation Processes for Drug Degradation

The degradation of acetaminophen in aquatic environments through advanced oxidation processes (AOPs) is examined, showing how AOPs can break down drug compounds, leading to various by-products. This research is relevant for understanding the environmental impact and degradation pathways of similar compounds (Mohammad Qutob et al., 2022).

Analgesic Effect of Acetaminophen

The review of acetaminophen's analgesic mechanisms, including its metabolization to AM404 and action on the TRPV1 and cannabinoid receptors, provides a basis for understanding how structurally related compounds may exert analgesic effects. This can inform the research applications of 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (N. Ohashi & T. Kohno, 2020).

Environmental Protection via Adsorptive Elimination

The comprehensive review on the adsorptive removal of acetaminophen from water highlights the potential environmental applications of adsorbents in removing drug-related pollutants. This could be relevant for studying the environmental impact and mitigation strategies for compounds like 2-(4-methoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (C. Igwegbe et al., 2021).

properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15-13-17(8-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-16-6-9-18(26-2)10-7-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQAYNZLMHXPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

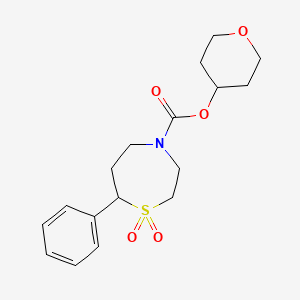

![(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542335.png)

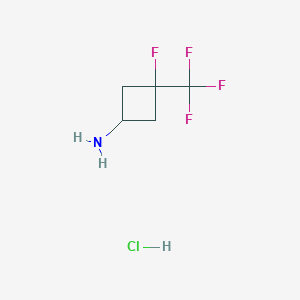

![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)

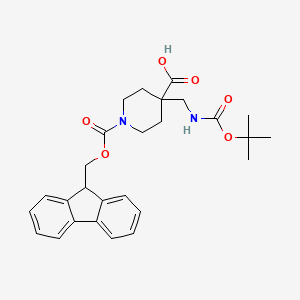

![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)

![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)

![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2542350.png)

![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)